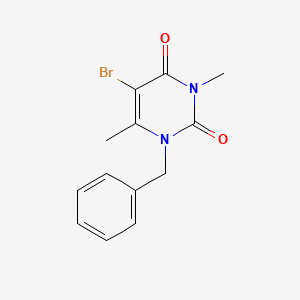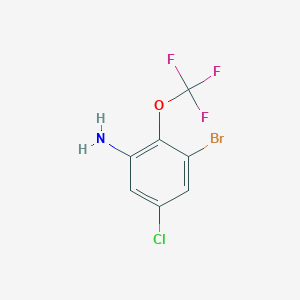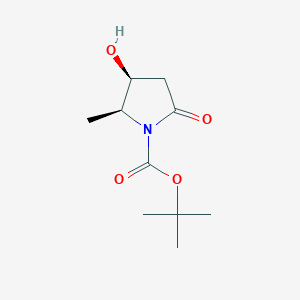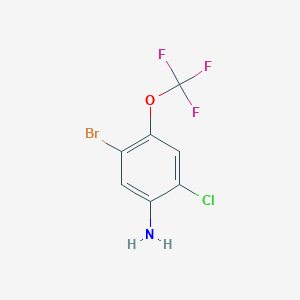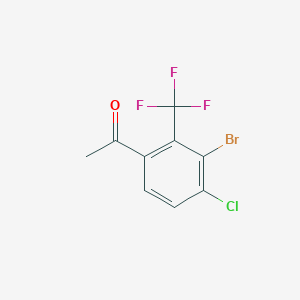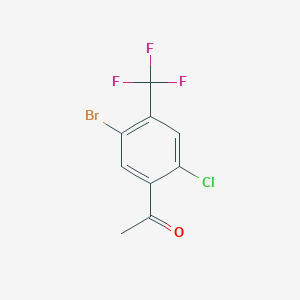
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Overview
Description
“3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is a complex organic compound. It’s a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, Desai and colleagues reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones . Some derivatives bearing chloro or hydroxy groups on R’ exhibited very good antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains several functional groups and exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite complex. For example, it has been reported that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .
Scientific Research Applications
Synthesis of New Chemical Compounds
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is used in synthesizing various chemical compounds. For example, it acts as a key intermediate in the synthesis of pyridazinones and pyridazine-6-imine, as demonstrated in the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines (Sayed, Khalil, Ahmed, & Raslan, 2002).
Antitumor Activity
Some derivatives of this compound exhibit significant antitumor activity. For instance, specific analogues have shown effectiveness in experimental models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors and inducing apoptotic responses in tumor cells (Carbone et al., 2013).
Development as Anticancer Agents
Novel pyridine-thiazole hybrid molecules, including derivatives of this compound, have been synthesized and shown to exhibit high antiproliferative activity against various cancer cell lines. These compounds have been suggested as potential anticancer agents due to their selectivity for cancer cell lines (Ivasechko et al., 2022).
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. For example, some newly synthesized compounds were tested against different microorganisms, showing promising results (Abdelhamid et al., 2010).
Synthesis of Luminescent Materials
This compound is utilized in the synthesis of luminescent materials. For instance, specific derivatives have been used to develop highly luminescent platinum complexes for potential applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Future Directions
The future directions for research on “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications in medicine. Given its potent inhibitory effects on certain leukemia cell lines , it could be a promising candidate for further development as an anticancer agent.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.
Mode of Action
Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell growth and differentiation.
Biochemical Pathways
These pathways are involved in cell cycle regulation, apoptosis, and cell differentiation .
Result of Action
Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, thereby limiting tumor growth. DNA cleavage can lead to cell death, providing a potential mechanism for the cytotoxic effects of these compounds.
Biochemical Analysis
Biochemical Properties
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and tyrosine kinases. These interactions often result in the inhibition of enzyme activity, which can lead to the modulation of cell cycle progression and apoptosis . The compound’s ability to bind to these enzymes is primarily due to its thiazole ring, which facilitates strong binding interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can alter gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular metabolism and function . For instance, it can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and tyrosine kinases, inhibiting their activity. This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell survival and proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments where it can exert its effects.
Properties
IUPAC Name |
3-anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-5-10-19-12-14)16(22)9-11-20-15-7-3-2-4-8-15/h2-12,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYSFWTUQELNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


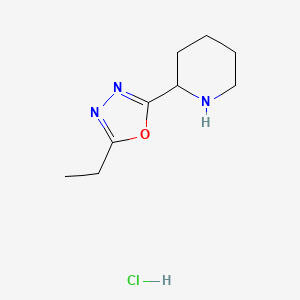
![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)
